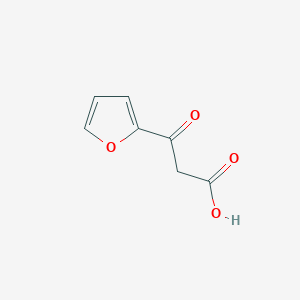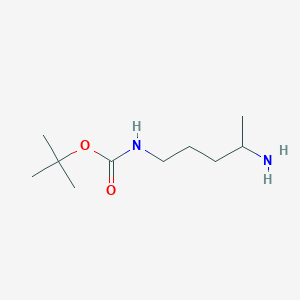
2,4-Dimethyl-1-(prop-2-yn-1-yl)benzene
Overview
Description
2,4-Dimethyl-1-(prop-2-yn-1-yl)benzene (DMPAB) is an aromatic hydrocarbon compound with a structure consisting of a benzene ring with a methyl group at the 2 and 4 positions and a prop-2-yn-1-yl group at the 1 position. DMPAB has been studied extensively due to its potential applications in a variety of scientific fields, such as organic chemistry, biochemistry, and pharmacology. DMPAB has a wide range of properties that make it attractive for use in research and development, including its relative stability and solubility in a variety of solvents.
Scientific Research Applications
Amyloid Imaging in Alzheimer's Disease
Research highlights the development of amyloid imaging ligands for in vivo measurement of amyloid in Alzheimer's disease patients' brains, using PET scans. These radioligands, including compounds structurally related to 2,4-Dimethyl-1-(prop-2-yn-1-yl)benzene, have demonstrated the ability to detect increases in amyloid in mild cognitive impairment, contributing significantly to the early detection and evaluation of antiamyloid therapies in Alzheimer's disease (Nordberg, 2007).
Mechanism of β-O-4 Bond Cleavage in Lignin Acidolysis
The study on the acidolysis of lignin model compounds, including those bearing structural similarities to 2,4-Dimethyl-1-(prop-2-yn-1-yl)benzene, reveals insights into the degradation of lignin, a major component of plant biomass. This research is pivotal for developing sustainable methods to convert lignin into valuable chemicals and fuel components, demonstrating the compound's potential in advancing green chemistry and biofuel production (Yokoyama, 2015).
Carcinogenic Properties of Chemical Compounds
An extensive review from 1938 on the carcinogenic properties of chemical compounds, including structural analogs of 2,4-Dimethyl-1-(prop-2-yn-1-yl)benzene, underscores the importance of understanding the relationship between chemical structure and carcinogenic potential. This work has laid the groundwork for current research into chemical carcinogens, informing safety standards and regulatory policies (Cook & Kennaway, 1938).
properties
IUPAC Name |
2,4-dimethyl-1-prop-2-ynylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12/c1-4-5-11-7-6-9(2)8-10(11)3/h1,6-8H,5H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEQPUVJMNNOHGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC#C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethyl-1-(prop-2-yn-1-yl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Cyclohexanecarboxylic acid, 4-[[[(2Z)-3-carboxy-1-oxo-2-propen-1-yl]amino]methyl]-, trans-](/img/structure/B3150938.png)



![3-[5-Amino-1-(2-hydroxy-ethyl)-1H-benzoimidazol-2-yl]-propan-1-ol](/img/structure/B3150967.png)








